3,9-Diethylidene-2,4,8,10-tetraoxaspiro[5.5]undecane
Overview
Description
3,9-Diethylidene-2,4,8,10-tetraoxaspiro[5.5]undecane is a bicyclic ketene acetal. This compound is derived from the isomeric allyl acetal 3,9-divinyl-2,4,8,10-tetraoxaspiro[5.5]undecane. It serves as a bifunctional monomer and is an important building block for polyorthoesters, which are formed by the addition of diols to the activated double bond of the diketene acetal .
Preparation Methods
3,9-Diethylidene-2,4,8,10-tetraoxaspiro[5.5]undecane is prepared through a rearrangement reaction of its isomer, 3,9-divinyl-2,4,8,10-tetraoxaspiro[5.5]undecane. This exothermic reaction occurs spontaneously with complete conversion . For industrial production, the rearrangement is carried out at elevated temperatures in the presence of catalysts. The reaction can be performed in an alkaline medium using n-butyllithium in ethylenediamine or potassium tert-butoxide in ethylenediamine. Alternatively, it can be carried out photochemically by UV irradiation in the presence of iron pentacarbonyl as a catalyst and triethylamine in boiling pentane . The crude product obtained after the rearrangement reaction and vacuum distillation must be recrystallized several times from pentane to achieve purities sufficient for use as a monomer, with yields of pure product around 50% .
Chemical Reactions Analysis
3,9-Diethylidene-2,4,8,10-tetraoxaspiro[5.5]undecane undergoes various chemical reactions, including:
Polyaddition Reactions: It forms biodegradable polyorthoesters by polyaddition with α,ω-diols.
Hydrolysis: The compound hydrolyzes rapidly even in the presence of trace amounts of water.
Cationic Polymerization: The pure substance shows a strong tendency for cationic polymerization.
Scientific Research Applications
3,9-Diethylidene-2,4,8,10-tetraoxaspiro[5.5]undecane is used in various scientific research applications, including:
Mechanism of Action
The mechanism of action of 3,9-Diethylidene-2,4,8,10-tetraoxaspiro[5.5]undecane involves its reactivity as a bifunctional monomer. It forms polyorthoesters through polyaddition with α,ω-diols. The diketene acetal structure allows for the formation of biodegradable polymers that degrade by surface erosion under physiological conditions . The compound’s reactivity against electrophilic agents and its tendency for cationic polymerization are key aspects of its mechanism of action .
Comparison with Similar Compounds
3,9-Diethylidene-2,4,8,10-tetraoxaspiro[5.5]undecane can be compared with similar compounds such as:
3,9-Divinyl-2,4,8,10-tetraoxaspiro[5.5]undecane: This isomeric allyl acetal is the precursor for the diketene acetal monomer and is inactive for polymerization.
2,4,8,10-Tetraoxaspiro[5.5]undecane, 3,9-diethenyl-:
The uniqueness of this compound lies in its ability to form biodegradable polyorthoesters, making it valuable in the field of drug delivery and biomedical applications .
Properties
IUPAC Name |
3,9-di(ethylidene)-2,4,8,10-tetraoxaspiro[5.5]undecane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16O4/c1-3-9-12-5-11(6-13-9)7-14-10(4-2)15-8-11/h3-4H,5-8H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNCFMBOWBMPEAC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=C1OCC2(CO1)COC(=CC)OC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001219446 | |
Record name | 3,9-Diethylidene-2,4,8,10-tetraoxaspiro[5.5]undecane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001219446 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
65967-52-4 | |
Record name | 3,9-Diethylidene-2,4,8,10-tetraoxaspiro(5.5)undecane | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0065967524 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3,9-Diethylidene-2,4,8,10-tetraoxaspiro[5.5]undecane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001219446 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3,9-diethylidene-2,4,8,10-tetraoxaspiro[5.5]undecane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.254.405 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 3,9-DIETHYLIDENE-2,4,8,10-TETRAOXASPIRO(5.5)UNDECANE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A2H1MR4CXK | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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